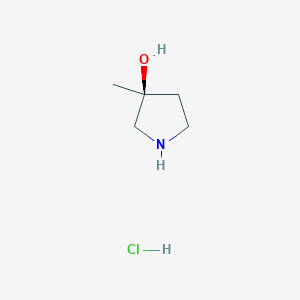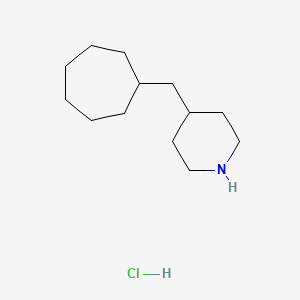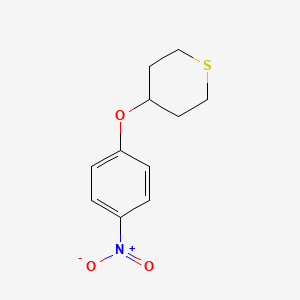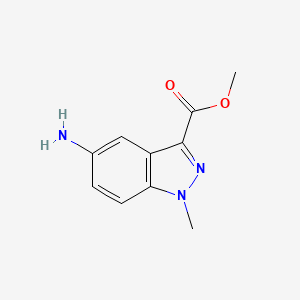
1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine
Übersicht
Beschreibung
“1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H16N4 . It has a molecular weight of 204.27 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” consists of a pyrrolidine ring attached to a pyrimidine ring via an amine group . The pyrimidine ring is further substituted with a cyclopropyl group .Wissenschaftliche Forschungsanwendungen
JNK Inhibitor
“1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” has been synthesized as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . JNK3 is deeply involved in the formation of amyloid β protein and neurofibrillary tangles (NFT), which are pathological hallmarks of Alzheimer’s disease .
Alzheimer’s Disease Treatment
The compound has potential applications in the treatment of Alzheimer’s disease. It targets and inhibits JNK3, which is deeply involved in the formation of amyloid β protein and NFT . This could potentially slow down the progression of Alzheimer’s disease.
Neurodegenerative Diseases
Beyond Alzheimer’s, the inhibition of JNK3 could have broader implications for the treatment of other neurodegenerative diseases. JNK3 is known to be involved in neuronal apoptosis , so targeting this kinase could potentially protect neurons from damage in a variety of conditions.
Versatile Scaffold for Drug Discovery
The pyrrolidine ring in “1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” makes it a versatile scaffold for the discovery of novel biologically active compounds . This could lead to the development of new drugs with different biological profiles.
Selective Androgen Receptor Modulators
The compound has been used in the synthesis of selective androgen receptor modulators (SARMs) . SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties. They can be used for the treatment of conditions such as muscle wasting and osteoporosis.
Pharmacokinetic Profile Modification
The structure of “1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” allows for the modification of the pharmacokinetic profile of drug candidates . This could lead to the development of drugs with improved absorption, distribution, metabolism, and excretion/toxicity (ADME/Tox) properties.
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-9-3-4-15(6-9)11-5-10(8-1-2-8)13-7-14-11/h5,7-9H,1-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEASNTJDFGCRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)





